molecular formula C11H16N2O2 B1598944 Tert-butyl N-anilinocarbamate CAS No. 42116-43-8

Tert-butyl N-anilinocarbamate

Cat. No.: B1598944
CAS No.: 42116-43-8
M. Wt: 208.26 g/mol
InChI Key: PYEQNXVGJRAEIG-UHFFFAOYSA-N
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Description

Tert-butyl N-anilinocarbamate is a chemical compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is widely used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions .

Mechanism of Action

Target of Action

Tert-butyl N-anilinocarbamate, also known as 1-(TERT-BUTOXYCARBONYL)-2-PHENYLHYDRAZINE, is a compound that has been used in organic synthesis It’s worth noting that the tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Biochemical Pathways

The compound plays a significant role in the synthesis of n-boc-protected anilines . It’s used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Result of Action

The primary result of the action of this compound is the formation of N-Boc-protected anilines . These compounds are important in various areas of organic synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and the presence of a base . Furthermore, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl N-anilinocarbamate can be synthesized through the reaction of aniline with di-tert-butyl dicarbonate. The reaction typically involves the nucleophilic addition of aniline to di-tert-butyl dicarbonate, forming a tetrahedral intermediate, followed by the elimination of carbon dioxide and tert-butanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-anilinocarbamate is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

tert-butyl N-anilinocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEQNXVGJRAEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395633
Record name Tert-butyl N-anilinocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42116-43-8
Record name 1,1-Dimethylethyl 2-phenylhydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42116-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl N-anilinocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42116-43-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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